1-(Butan-2-yl)pyridin-2(1H)-one

Lipophilicity Physicochemical profiling Drug design

1-(Butan-2-yl)pyridin-2(1H)-one is an N‑alkyl‑2‑pyridone bearing a chiral sec‑butyl substituent at the 1‑position of the pyridin‑2(1H)‑one ring. This heterocyclic scaffold features a single hydrogen‑bond acceptor (the carbonyl oxygen), zero hydrogen‑bond donors, and a computed XLogP3‑AA of 1.7, placing it within a favorable lipophilicity window for membrane permeability in drug‑discovery contexts.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 228103-65-9
Cat. No. B14249696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butan-2-yl)pyridin-2(1H)-one
CAS228103-65-9
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC(C)N1C=CC=CC1=O
InChIInChI=1S/C9H13NO/c1-3-8(2)10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3
InChIKeyIORCLMWWQWCYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Butan-2-yl)pyridin-2(1H)-one (CAS 228103-65-9) – Structural Identity and Physicochemical Baseline for Procurement Decisions


1-(Butan-2-yl)pyridin-2(1H)-one is an N‑alkyl‑2‑pyridone bearing a chiral sec‑butyl substituent at the 1‑position of the pyridin‑2(1H)‑one ring [1]. This heterocyclic scaffold features a single hydrogen‑bond acceptor (the carbonyl oxygen), zero hydrogen‑bond donors, and a computed XLogP3‑AA of 1.7, placing it within a favorable lipophilicity window for membrane permeability in drug‑discovery contexts [1][2]. The presence of a stereogenic carbon in the sec‑butyl chain distinguishes this compound from non‑chiral N‑alkyl pyridin‑2(1H)‑ones such as 1‑butylpyridin‑2(1H)‑one (CAS 27361‑14‑4) and 1‑isobutylpyridin‑2(1H)‑one (CAS 55475‑83‑7) [2]. These properties make the compound a versatile building block for medicinal chemistry and a candidate for enantioselective applications where stereochemistry influences biological target engagement [2].

Why 1-(Butan-2-yl)pyridin-2(1H)-one Cannot Be Replaced by Other N‑Alkyl Pyridin‑2(1H)‑ones


N‑Alkyl pyridin‑2(1H)‑ones are often treated as interchangeable building blocks, yet the sec‑butyl isomer introduces a stereogenic center that is absent in the n‑butyl and isobutyl analogs [1]. This chirality can lead to divergent biological recognition, as enantiomers frequently exhibit profound differences in binding affinity and selectivity toward protein targets [1]. Furthermore, the sec‑butyl substituent imposes distinct conformational constraints and lipophilicity relative to linear or branched analogs, altering pharmacokinetic and solubility profiles in ways that cannot be predicted by simply swapping one alkyl chain for another [2]. Therefore, substituting 1-(butan-2-yl)pyridin-2(1H)-one with a non‑chiral or differently branched N‑alkyl pyridin‑2(1H)‑one risks both stereochemical and property‑driven performance deviations in downstream applications.

Quantitative Differentiation Data for 1-(Butan-2-yl)pyridin-2(1H)-one vs. Closest Structural Analogs


Enhanced Lipophilicity (XLogP3-AA) Compared to Linear N‑Butyl Analog

The computed octanol‑water partition coefficient (XLogP3‑AA) of 1‑(butan‑2‑yl)pyridin‑2(1H)‑one is 1.7, which is 0.1 log units higher than that of the direct linear analog 1‑butylpyridin‑2(1H)‑one (XLogP3‑AA = 1.6) [1][2]. This difference indicates modestly increased lipophilicity for the branched sec‑butyl isomer, potentially translating to higher membrane permeability in cell‑based assays [1][2].

Lipophilicity Physicochemical profiling Drug design

Reduced Rotatable Bond Count vs. Linear N‑Butyl Analog

1-(Butan-2-yl)pyridin-2(1H)-one possesses 2 rotatable bonds, one fewer than 1-butylpyridin-2(1H)-one, which has 3 rotatable bonds [1][2]. The lower rotatable bond count of the sec‑butyl derivative implies greater conformational rigidity, a property that can favorably affect entropic binding penalties and ligand efficiency metrics during receptor‑ligand interactions [1][2].

Conformational flexibility Ligand efficiency Molecular design

Presence of a Stereogenic Center vs. Achiral N‑Alkyl Analogs

1-(Butan-2-yl)pyridin-2(1H)-one contains a stereogenic carbon at the sec‑butyl attachment point, generating a pair of enantiomers [1]. Both 1‑butylpyridin‑2(1H)‑one and 1‑isobutylpyridin‑2(1H)‑one lack a chiral center and exist as single achiral entities [2]. The availability of enantiomerically pure or enriched sec‑butyl pyridin‑2(1H)‑one enables exploration of stereochemistry‑dependent biological activity, which is impossible with non‑chiral N‑alkyl congeners [1].

Chirality Enantioselective synthesis Stereochemical SAR

Equivalent Topological Polar Surface Area Despite Structural Differences

The topological polar surface area (TPSA) of 1-(butan-2-yl)pyridin-2(1H)-one is 20.3 Ų, identical to that of both 1-butylpyridin-2(1H)-one and 1-isobutylpyridin-2(1H)-one [1][2]. This indicates that branching of the butyl group does not alter the polar surface footprint of the molecule, meaning that differences in permeability or bioavailability among these analogs are driven by lipophilicity and conformational effects rather than by changes in hydrogen‑bonding capacity [1].

Polar surface area Permeability Drug-likeness

Recommended Procurement and Application Scenarios for 1-(Butan-2-yl)pyridin-2(1H)-one Based on Differentiated Properties


Enantioselective Medicinal Chemistry Campaigns Requiring a Chiral Pyridin‑2(1H)‑one Scaffold

The stereogenic center of 1-(butan-2-yl)pyridin-2(1H)-one makes it a valuable starting material for projects where enantiomeric pairs must be evaluated for differential target binding [1]. Unlike the achiral n‑butyl and isobutyl analogs, this compound enables the synthesis of diastereomeric and enantiomeric series, supporting structure‑activity relationship (SAR) studies that probe stereochemical requirements of biological targets [1][2].

Optimization of Membrane Permeability in Early‑Stage Drug Discovery

With an XLogP3‑AA of 1.7 and only 2 rotatable bonds, the sec‑butyl derivative offers a balanced combination of moderate lipophilicity and conformational restraint [1]. These features are desirable in fragment‑based drug design and lead optimization, where increasing lipophilicity by even 0.1–0.3 log units can improve cellular permeability without excessively violating Rule‑of‑5 constraints [1][2].

Physicochemical Property Benchmarking Using Computed Descriptors

Researchers calibrating computational models or building quantitative structure‑property relationship (QSPR) datasets can use 1-(butan-2-yl)pyridin-2(1H)-one as a representative chiral N‑alkyl‑2‑pyridone [1]. Its identical TPSA yet distinct XLogP3‑AA and rotatable‑bond profile relative to the n‑butyl and isobutyl congeners provides a controlled dataset for deconvoluting the contributions of branching and chirality to pharmacokinetic endpoints [1][2].

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